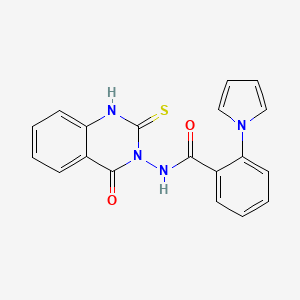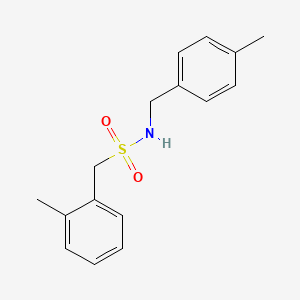![molecular formula C17H24N4O2 B4721244 N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B4721244.png)
N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide
描述
N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide, also known as MPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPBA is a benzimidazole derivative that possesses a unique chemical structure, making it a promising candidate for research in the fields of medicine, biology, and chemistry.
科学研究应用
N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide has been extensively studied for its potential applications in various fields. In the field of medicine, N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide has been shown to possess anti-tumor, anti-inflammatory, and anti-angiogenic properties. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide has also been investigated for its potential use as an anti-inflammatory agent in the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. In addition, N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide has been shown to possess anti-angiogenic properties, making it a promising candidate for the treatment of diseases such as cancer and macular degeneration.
作用机制
The mechanism of action of N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide is not fully understood. However, it has been suggested that N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide exerts its anti-tumor effects by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. In addition, N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide has been found to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide has been found to possess anti-angiogenic properties by inhibiting the formation of new blood vessels.
实验室实验的优点和局限性
One of the main advantages of N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide is its unique chemical structure, which makes it a promising candidate for research in various fields. N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide has been shown to possess a range of biological activities, making it a versatile compound for use in laboratory experiments. However, one of the limitations of N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are many potential future directions for research on N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide. One area of interest is the development of N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of the mechanism of action of N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide, which could lead to the development of new therapeutic targets. In addition, further research on the biochemical and physiological effects of N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide could provide insights into its potential applications in various fields. Finally, the development of new synthesis methods for N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide could lead to the production of more efficient and cost-effective compounds for research purposes.
Conclusion:
In conclusion, N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide is a promising compound for research in various fields due to its unique chemical structure and range of biological activities. The synthesis method of N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide involves the reaction of 4-morpholinylmethyl-1-propylamine with 5-chloro-1H-benzimidazole-2-carboxylic acid, followed by the addition of acetic anhydride. N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide has been extensively studied for its potential applications in medicine, biology, and chemistry. It possesses anti-tumor, anti-inflammatory, and anti-angiogenic properties and has been found to inhibit the activity of various enzymes and proteins. N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide has many potential future directions for research, including the development of new drugs and the investigation of its mechanism of action.
属性
IUPAC Name |
N-[2-(morpholin-4-ylmethyl)-1-propylbenzimidazol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-3-6-21-16-5-4-14(18-13(2)22)11-15(16)19-17(21)12-20-7-9-23-10-8-20/h4-5,11H,3,6-10,12H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXGZANAEVHTMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C)N=C1CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-phenylacetamide](/img/structure/B4721170.png)

![ethyl 4-[(4-bromo-3-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B4721198.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B4721204.png)
![2-(2-chlorophenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4721207.png)
![6-chloro-N-ethyl-1'-methyl-2'-oxo-1',2',4,9-tetrahydrospiro[beta-carboline-1,3'-indole]-2(3H)-carboxamide](/img/structure/B4721215.png)
![N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-bromo-4-methoxybenzamide](/img/structure/B4721227.png)
![N-(3,5-dimethylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B4721233.png)
![ethyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4721252.png)
![2-[(5-bromo-2-thienyl)carbonyl]-N-(3,4-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4721259.png)
![N,N'-1,2-ethanediylbis[2-(4-chlorophenyl)acetamide]](/img/structure/B4721267.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,4-dichlorophenyl)benzenesulfonamide](/img/structure/B4721280.png)
![methyl 4-(5-{[ethyl(4-pyridinylmethyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4721288.png)